molecular formula C14H19ClN2O2 B1373590 2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride CAS No. 1334145-92-4

2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

Cat. No. B1373590
CAS RN: 1334145-92-4
M. Wt: 282.76 g/mol
InChI Key: BHEVFELYDDGNPV-UHFFFAOYSA-N
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Description

The compound “2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride” is a small molecule with a tetrahydroisoquinoline ring system. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, pyrrolidine derivatives have been synthesized through various reactions, including palladium-catalyzed alkene carboamination and carboalkoxylation .

Scientific Research Applications

Dehydrogenation of Isoquinoline Derivatives

Research by Mahboobi et al. (1994) explored the dehydrogenation of isoquinoline derivatives, including those with pyrrolidin-2-yl groups. These derivatives, like 2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride, undergo a loss of the pyrrolidine substituent during dehydrogenation. This process is significant for understanding the chemical behavior of these compounds in various applications (Mahboobi et al., 1994).

Synthesis Improvement

Feng Ta (2013) developed a novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate related to our compound of interest. This improvement, utilizing P2O5/POCl3 as a dehydrating agent, signifies advancements in the synthesis of similar compounds (Feng Ta, 2013).

Redox-Annulation Reactions

Kang et al. (2015) studied cyclic amines, including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline, in redox-annulations with α,β-unsaturated carbonyl compounds. Such reactions lead to ring-fused pyrrolines, demonstrating the reactivity and potential utility of these compounds in synthetic chemistry (Kang et al., 2015).

Coordination Compounds

Jansa et al. (2007) described the synthesis of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These compounds, related to our compound of interest, were tested in enantioselective catalysis, highlighting the potential use of such structures in catalytic applications (Jansa et al., 2007).

Organocatalytic Three-Component Reaction

An interesting approach was presented by Zhu and Seidel (2016), where pyrrolidine and 1,2,3,4-tetrahydroisoquinoline underwent a redox-neutral α-amidation with concurrent N-alkylation. This reaction, promoted by acetic acid, represents a novel variant of the Ugi reaction, indicating the versatility of such compounds in organic synthesis (Zhu & Seidel, 2016).

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c17-12-4-3-10-5-7-16(9-11(10)8-12)14(18)13-2-1-6-15-13;/h3-4,8,13,15,17H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEVFELYDDGNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC3=C(C2)C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
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2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
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2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
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2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
Reactant of Route 5
2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride
Reactant of Route 6
2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride

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